3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one
Description
3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one is a chalcone derivative characterized by a propen-1-one backbone (α,β-unsaturated ketone) linked to a dimethylamino group and a substituted isoxazole ring. The isoxazole moiety is further functionalized with a 4-methoxybenzoyl group, which introduces electron-donating methoxy and carbonyl substituents.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-18(2)9-8-14(19)15-13(10-22-17-15)16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHKNQQFGIAJI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-amino-2-propen-1-one in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine and an isoxazole derivative under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving the dimethylamino or methoxybenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, enhancing the compound’s utility in different applications .
Scientific Research Applications
3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several chalcones and isoxazole derivatives. Key comparisons include:
Chalcone Derivatives with Aromatic Substitutions
- It exhibits high inhibitory activity (IC50 = 4.35 μM), attributed to electron-withdrawing hydroxyl groups enhancing electrophilicity .
- Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC50 = 4.703 μM). Bromine (electron-withdrawing) at ring A and fluorine at ring B optimize potency, highlighting the role of electronegative substituents .
- Compound 2p : (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IC50 = 70.79 μM). Methoxy groups (electron-donating) at both rings reduce activity, consistent with SAR trends .
Comparison: The target compound’s 4-methoxybenzoyl group (electron-donating) on the isoxazole ring likely reduces its inhibitory potency compared to cardamonin or 2j. However, the dimethylamino group may enhance solubility or alter binding kinetics .
Isoxazole-Containing Analogues
- TT001/002: 4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. These compounds, used in stress-related disorders, feature a chlorophenyl-substituted isoxazole.
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: A chalcone with a dimethylamino group and fluorophenyl ring. Its dihedral angle (7.14°–56.26° between aromatic rings) suggests conformational flexibility, which may differ in the target compound due to the rigid isoxazole core .
Biological Activity
3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one (CAS No. 338954-30-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
- Purity : >90%
- CAS Number : 338954-30-6
Biological Activities
The compound exhibits a range of biological activities, primarily focusing on its anti-cancer and neuroprotective properties.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential in combating multidrug resistance (MDR) in tumor cells. It has been shown to inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR.
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Line | Effect on P-gp | Increase in Drug Uptake | Reference |
|---|---|---|---|---|
| Study A | KB-8-5 | Yes | 10.2-fold (Rho123) | |
| Study B | RLS40 | Yes | 15.6-fold (DOX) | |
| Study C | Various Tumors | Yes | Comparable to VPM |
In vitro assays demonstrated that the compound significantly enhances the uptake of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cells, thereby restoring sensitivity to these drugs.
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. Isoxazole derivatives have been reported to exhibit anti-depressant and anti-psychotic properties, suggesting potential applications in treating mood disorders.
Table 2: Neuroprotective Studies
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- P-Glycoprotein Inhibition : The compound binds to the transmembrane domain of P-gp, inhibiting its function and preventing drug efflux from cancer cells.
- Neurotransmitter Modulation : It may affect the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with refractory tumors showed that co-administration with standard chemotherapy improved treatment outcomes significantly.
- Case Study 2 : A pilot study assessed the neuroprotective effects in patients with depression, reporting notable improvements in mood and cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
